molecular formula C18H22N8 B2900267 2,4-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine CAS No. 2415501-56-1

2,4-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2900267
CAS No.: 2415501-56-1
M. Wt: 350.43
InChI Key: UPJCOZQTVRDRSF-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their subsequent coupling.

    Preparation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Preparation of Piperazine Ring: Piperazine is commercially available, but it can also be synthesized by the hydrogenation of pyrazine.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones.

Once the individual rings are prepared, they are coupled together through nucleophilic substitution reactions, often using strong bases and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the rings, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction could yield fully hydrogenated derivatives.

Scientific Research Applications

2,4-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound’s multi-ring structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-6-[4-(pyridazin-3-yl)piperazin-1-yl]pyrimidine
  • 2,4-Dimethyl-6-[4-(pyrazol-1-yl)piperazin-1-yl]pyrimidine
  • 2,4-Dimethyl-6-[4-(piperazin-1-yl)pyrimidine]

Uniqueness

What sets 2,4-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine apart from similar compounds is the presence of the 3-methylpyrazol-1-yl group, which can significantly alter its chemical properties and biological activity. This unique structure may enhance its binding affinity to certain targets, making it more effective in its applications.

Properties

IUPAC Name

2,4-dimethyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-13-6-7-26(23-13)17-5-4-16(21-22-17)24-8-10-25(11-9-24)18-12-14(2)19-15(3)20-18/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJCOZQTVRDRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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